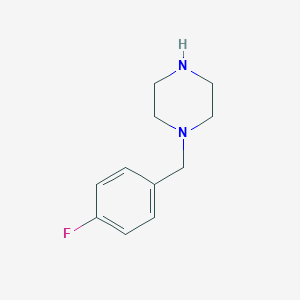

1-(4-Fluorobenzyl)pipérazine

Vue d'ensemble

Description

OSM-S-446 est un composé appartenant à la série des aminothiénopyrimidines, qui a montré un potentiel significatif dans diverses applications de recherche scientifique. Ce composé fait partie du projet Open Source Malaria, qui vise à développer de nouveaux médicaments antipaludiques avec de nouveaux mécanismes d'action. OSM-S-446 a démontré une activité puissante contre Plasmodium falciparum, le parasite responsable de la forme la plus grave du paludisme .

Applications De Recherche Scientifique

OSM-S-446 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for synthesizing new analogs with potential biological activity.

Biology: OSM-S-446 is studied for its effects on biological systems, particularly its activity against Plasmodium falciparum.

Medicine: The compound is being investigated as a potential antimalarial drug, with studies focusing on its efficacy, toxicity, and mechanism of action.

Safety and Hazards

1-(4-Fluorobenzyl)piperazine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

Mécanisme D'action

- The primary targets of 1-(4-Fluorobenzyl)piperazine are not explicitly documented in the available literature. However, it is involved in the synthesis of various biologically active molecules, including:

Target of Action

Méthodes De Préparation

La synthèse de OSM-S-446 implique la construction de l'échafaudage thiénopyrimidine, suivie de la complétion de l'échafaudage aminothiénopyrimidine halogéné. La voie synthétique comprend généralement les étapes suivantes :

Construction de l'échafaudage thiénopyrimidine : Ceci implique la formation de la structure de base par une série de réactions organiques, y compris la cyclisation et les transformations de groupes fonctionnels.

Halogénation : L'introduction d'atomes d'halogène dans l'échafaudage pour améliorer la réactivité et l'activité biologique du composé.

Amination : L'ajout de groupes amino à l'échafaudage pour former la structure finale de l'aminothiénopyrimidine.

Les méthodes de production industrielle de OSM-S-446 sont encore en développement, car le composé est principalement utilisé en milieu de recherche.

Analyse Des Réactions Chimiques

OSM-S-446 subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé, modifiant potentiellement son activité biologique.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de recherche scientifique

OSM-S-446 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Le composé est utilisé comme élément constitutif pour synthétiser de nouveaux analogues ayant une activité biologique potentielle.

Biologie : OSM-S-446 est étudié pour ses effets sur les systèmes biologiques, en particulier son activité contre Plasmodium falciparum.

Médecine : Le composé est étudié comme un médicament antipaludique potentiel, des études se concentrant sur son efficacité, sa toxicité et son mécanisme d'action.

Mécanisme d'action

Le mécanisme d'action de OSM-S-446 implique l'inhibition de l'asparagine tRNA synthétase de Plasmodium falciparum. Cette enzyme est essentielle à la synthèse des protéines dans le parasite, et son inhibition conduit à la perturbation de la traduction des protéines et à l'activation de la réponse de la famine en acides aminés. OSM-S-446 agit comme un pro-inhibiteur, formant un adduit covalent avec l'enzyme, ce qui bloque son activité. Ce mécanisme est spécifique à l'enzyme parasitaire, avec des effets minimes sur son homologue humain .

Comparaison Avec Des Composés Similaires

OSM-S-446 est comparé à d'autres composés de la série des aminothiénopyrimidines, tels que OSM-S-106. Bien que les deux composés partagent une structure de base similaire, OSM-S-446 présente des substitutions uniques qui améliorent son activité biologique et sa sélectivité. D'autres composés similaires incluent :

OSM-S-106 : Un autre composé aminothiénopyrimidine ayant une activité antipaludique puissante.

TCMDC-135294 : Un composé structurellement apparenté ayant des propriétés biologiques similaires

L'unicité de OSM-S-446 réside dans ses substitutions et modifications spécifiques, qui contribuent à son activité et à sa sélectivité accrues contre Plasmodium falciparum.

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSZCNKVJAVHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355314 | |

| Record name | 1-(4-Fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70931-28-1 | |

| Record name | 1-(4-Fluorobenzyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070931281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROBENZYL) PIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-FLUOROBENZYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S99A94YLM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

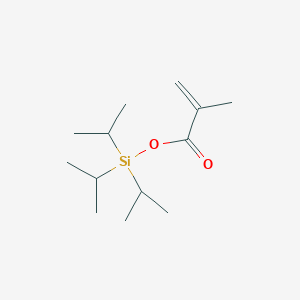

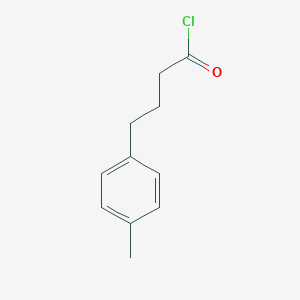

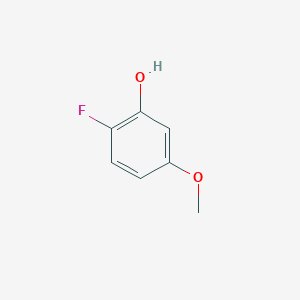

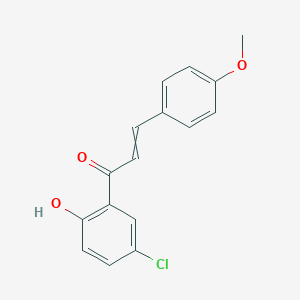

Synthesis routes and methods

Procedure details

Q1: How does the 1-(4-Fluorobenzyl)piperazine fragment interact with tyrosinase, and what are the downstream effects of this interaction?

A: Research suggests that 1-(4-Fluorobenzyl)piperazine derivatives inhibit tyrosinase by binding to the enzyme's active site. [] This binding interaction likely interferes with the enzyme's catalytic mechanism, preventing it from catalyzing the oxidation of phenols to quinones, a crucial step in melanin production. [] The downstream effect of this inhibition is a decrease in melanin synthesis, potentially leading to a reduction in skin pigmentation.

Q2: What insights have crystallographic studies provided into the binding mode of 1-(4-Fluorobenzyl)piperazine derivatives with tyrosinase?

A: Crystal structures of Bacillus megaterium tyrosinase (TyBm) complexed with two different 1-(4-Fluorobenzyl)piperazine derivatives (inhibitors 3 and 16) were solved. [] These structures confirmed the binding poses predicted by in silico studies and revealed key molecular determinants for inhibitor recognition. The study highlighted specific interactions like hydrogen bonds and hydrophobic contacts between the inhibitor's fluorobenzylpiperazine moiety and residues within the enzyme's active site. [] This structural information is valuable for understanding the structure-activity relationship and can guide the design of more potent and selective tyrosinase inhibitors.

Q3: How does the structure of 1-(4-Fluorobenzyl)piperazine derivatives relate to their potency as tyrosinase inhibitors?

A: The research highlighted the importance of the 1-(4-Fluorobenzyl)piperazine fragment for tyrosinase inhibition. [] Modifications to this core structure, such as the introduction of different substituents, are expected to influence the inhibitory activity. Further studies exploring the Structure-Activity Relationship (SAR) are crucial to understanding how specific structural modifications affect the potency, selectivity, and overall pharmacological profile of this class of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)

![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)